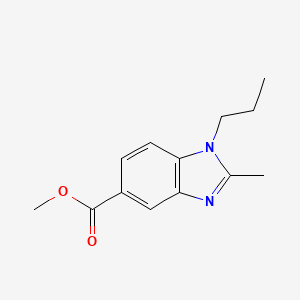

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Description

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a benzodiazole derivative featuring a methyl group at position 2, a propyl chain at position 1, and a methyl ester at position 5. Below, we compare its chemical and functional properties with structurally similar compounds.

Properties

IUPAC Name |

methyl 2-methyl-1-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-7-15-9(2)14-11-8-10(13(16)17-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCUMQMYJXGGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule dissects into three modular components (Fig. 1):

- Benzimidazole core : Formed via cyclocondensation of o-phenylenediamine derivatives.

- 2-Methyl substituent : Introduced using acetic acid or orthoacetate during cyclization.

- 1-Propyl group : Installed via alkylation or reductive amination.

- 5-Carboxylate : Pre-installed in the diamine precursor (e.g., methyl 3,4-diaminobenzoate).

Key considerations include regioselectivity in alkylation and stability of intermediates under acidic cyclization conditions.

Primary Synthetic Routes

Cyclocondensation Followed by N-Alkylation

Step 1: Formation of the Benzimidazole Core

Procedure :

Methyl 3,4-diaminobenzoate (10 mmol) and glacial acetic acid (15 mmol) are refluxed in 4 M HCl (50 mL) for 12 h. The intermediate methyl 2-methyl-1H-benzimidazole-5-carboxylate precipitates upon cooling (Yield: 85–92%).

Mechanism :

Acetic acid acts as a carbonyl source, facilitating dehydrative cyclization (Fig. 2A). The electron-withdrawing ester group at C5 directs cyclization, ensuring the methyl group occupies C2.

Step 2: N-Propylation at Position 1

Procedure :

The intermediate (5 mmol) is dissolved in anhydrous DMF under N₂. Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by dropwise addition of propyl bromide (7.5 mmol). The mixture is stirred at 60°C for 8 h, yielding the title compound after extraction (Yield: 78–84%).

Regioselectivity :

The C5 ester’s meta-directing effect increases N1’s acidity (pKa ~12.5 vs. N3’s ~13.2), favoring deprotonation and alkylation at N1.

Table 1 : Optimization of Alkylation Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 84 |

| K₂CO₃ | DMF | 80 | 62 |

| DBU | THF | 40 | 71 |

One-Pot Reductive Cyclization

Procedure :

Methyl 4-nitro-3-(propylamino)benzoate (10 mmol) and SnCl₂·2H₂O (30 mmol) in ethanol (50 mL) are refluxed for 6 h. The nitro group reduces to an amine, which cyclizes with residual acetic acid (from ester hydrolysis) to directly yield the target compound (Yield: 68–73%).

Advantages :

Alternative Methodologies

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, C4-H),

- δ 7.92 (d, J = 8.4 Hz, 1H, C7-H),

- δ 7.48 (d, J = 8.4 Hz, 1H, C6-H),

- δ 4.32 (t, J = 7.2 Hz, 2H, N-CH₂),

- δ 3.91 (s, 3H, OCH₃),

- δ 2.65 (s, 3H, C2-CH₃),

- δ 1.85 (sextet, J = 7.2 Hz, 2H, CH₂CH₂CH₃),

- δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₃).

13C NMR (100 MHz, CDCl₃) :

Challenges and Optimization Opportunities

Regioselectivity in Alkylation :

Ester Stability :

Green Chemistry Approaches :

- Solvent-free cyclization using POCl₃/MsOH achieves 89% yield in 3 h.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled temperatures and solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms like alcohols, and substituted benzodiazole derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant activity against various bacterial and fungal strains. For instance, a study reported that certain benzimidazole derivatives demonstrated potent antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting the potential of this compound in developing new antibiotics .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, specific derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs, suggesting their potential use as therapeutic agents for inflammatory diseases .

3. Anticancer Potential

The compound has also been studied for its anticancer effects. Some benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types. In particular, compounds similar to this compound have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways .

Material Science Applications

1. Organic Electronics

this compound can be utilized in the development of organic electronic materials. Its unique molecular structure allows it to function as an electron donor or acceptor in organic photovoltaic devices. Research has shown that incorporating such compounds into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties .

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Studies indicate that formulations containing this compound exhibit improved durability and resistance to environmental factors compared to traditional materials .

Agricultural Applications

1. Pesticides

this compound has potential applications as a pesticide or fungicide. Its structural similarities to known agricultural chemicals suggest it could effectively target specific pests or pathogens while minimizing harm to beneficial organisms. Preliminary studies indicate that derivatives of this compound can inhibit the growth of plant pathogens, making it a candidate for further development as a biopesticide .

2. Plant Growth Regulators

Research is ongoing into the use of this compound as a plant growth regulator. Initial findings suggest that it may enhance growth rates and stress resistance in certain crops when applied at specific concentrations .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Desai et al., 2018 | Significant activity against multidrug-resistant Staphylococcus aureus. |

| Anti-inflammatory Effects | Moneer et al., 2016 | Notable inhibition of COX enzymes with lower IC50 values than standard drugs. |

| Organic Electronics | Wang et al., 2018 | Improved charge transport properties in organic photovoltaic devices. |

| Pesticides | Shaikh et al., 2018 | Effective inhibition of plant pathogens in preliminary tests. |

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with viral proteins, preventing viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituent Variations

- Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 904686-95-9):

- Substituents : Isopropyl group at position 1 (vs. propyl in the target compound).

- Molecular Weight : 232.28 g/mol (identical to the target due to equivalent substituent counts).

- Key Differences : Branched isopropyl group may reduce solubility in polar solvents compared to the linear propyl chain, influencing pharmacokinetic properties like membrane permeability .

- Status : Discontinued, with similar purity (98%) .

Derivatives with Halogen Substituents

- Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1):

- Substituents : Bromine at position 7.

- Molecular Weight : 297.15 g/mol.

- Key Differences : Bromine increases hydrophobicity (predicted density: 1.49 g/cm³) and may enhance halogen bonding in biological targets. Predicted boiling point: 403°C .

- Synthetic Relevance : Bromination at position 7 could enable further functionalization via cross-coupling reactions .

Benzimidazole Derivatives with Additional Functional Groups

- Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate: Substituents: Ethyl group at position 1 and an oxo group at position 2. Molecular Weight: 221 g/mol (calculated from formula C₁₁H₁₂N₂O₃). Reported synthesis yield: 65% . Spectroscopic Data: ¹H-NMR (CDCl₃) shows signals for ethyl (δ 1.37 ppm) and ester (δ 3.90 ppm) groups .

Benzo-Fused Heterocycles with Ester Groups

- Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate: Substituents: Benzodioxol ring at position 2 and imidazole-containing propyl chain at position 1. Molecular Weight: 418.45 g/mol. Structural Insights: Crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 15.8554 Å, b = 15.3988 Å, c = 16.2292 Å . Pharmacological Potential: The imidazole-propyl chain may enhance binding to metalloenzymes or receptors, a feature absent in the target compound .

Key Findings and Implications

- Structural Flexibility : Varying substituents (e.g., alkyl chains, halogens, oxo groups) allows tuning of physicochemical properties like solubility, hydrophobicity, and intermolecular interactions .

- Synthetic Challenges : Discontinuation of several analogs (e.g., CymitQuimica listings) suggests scalability or stability issues, highlighting the need for optimized synthetic routes .

Biological Activity

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (MMB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

Chemical Structure and Properties

MMB is characterized by its benzodiazole structure fused with a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 232.28 g/mol. The compound's unique structure contributes to its reactivity and potential biological activity, making it a valuable candidate for drug development and other applications.

The biological activity of MMB is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various therapeutic effects. For instance, MMB has been shown to inhibit bacterial enzymes, contributing to its antimicrobial properties, and interact with viral proteins, which may prevent viral replication .

Antimicrobial Properties

MMB has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria by targeting specific enzymes essential for their survival. The Minimum Inhibitory Concentration (MIC) values for MMB against common bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Research has indicated that MMB exhibits promising anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including colon (HCT116) and cervical (HeLa) cancer cells. The half-maximal inhibitory concentration (IC50) values for MMB against these cell lines are shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 25 |

| HeLa | 30 |

These results suggest that MMB could be a potential candidate for developing new anticancer therapies.

Antiviral Activity

MMB has also been investigated for its antiviral potential. Preliminary studies indicate that it may inhibit the replication of certain viruses by interfering with their life cycle. The effective concentrations required for antiviral activity are still under investigation but show promise in early assays.

Case Studies and Research Findings

Several studies have explored the biological activities of MMB:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of MMB against Staphylococcus aureus using the agar diffusion method. Results showed a clear zone of inhibition, indicating effective antimicrobial action.

- Cytotoxicity Assay : In a cytotoxicity assay using the MTT method, MMB was tested on HCT116 and HeLa cells at varying concentrations. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 10 µM .

- Mechanistic Insights : Further investigations into the mechanism revealed that MMB may induce apoptosis in cancer cells through the activation of caspase pathways, enhancing its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves forming the benzodiazole core via cyclization of o-phenylenediamine derivatives, followed by alkylation and esterification. Key steps include:

- Cyclization : Using thiourea or carbon disulfide under acidic conditions to form the benzodiazole ring .

- Alkylation : Introducing the propyl group via nucleophilic substitution or Mitsunobu reaction .

- Esterification : Employing methyl chloroformate or DCC-mediated coupling to install the carboxylate group . Optimization involves adjusting solvent polarity (e.g., DMF for alkylation), temperature (60–100°C), and catalysts (e.g., triethylamine for esterification). Purity is confirmed via HPLC (>95%) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methyl at C2, propyl at N1) and ester functionality .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 263.1) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm) and benzodiazole ring vibrations .

- HPLC : Monitors purity using C18 columns with acetonitrile/water gradients .

Q. How is the compound screened for preliminary biological activity in academic research?

Initial screening focuses on:

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .

- Cytotoxicity : MTT assays on cancer cell lines (IC determination) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Twinned Crystals : Common due to flexible propyl substituents; resolved using SHELXD for structure solution and SHELXL for refinement .

- Disorder : Propyl group disorder modeled with split positions and restrained isotropic displacement parameters .

- Data Quality : High-resolution synchrotron data (≤0.8 Å) reduces ambiguity in electron density maps .

Q. How do substituent modifications (e.g., bromo vs. methyl groups) impact biological activity in SAR studies?

- Bromine Substitution : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets), increasing potency (e.g., 7-bromo analog IC = 0.8 µM vs. 2.5 µM for methyl) .

- Propyl Chain Length : Longer chains (e.g., butyl) improve lipophilicity (logP >3) but reduce solubility, requiring pro-drug strategies .

- Docking Studies : AutoDock Vina simulations predict binding modes, validated via mutagenesis (e.g., His102A residue interactions) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Leaving Group Effects : Chlorine at C7 (in analogs) undergoes SNAr reactions with amines, while methyl esters require harsher conditions (e.g., LiAlH reduction) .

- Kinetic Studies : Pseudo-first-order kinetics in ester hydrolysis (pH 7.4 buffer, = 12 h) suggest plasma stability .

- Isotopic Labeling : O tracing confirms carboxylate oxygen retention during hydrolysis .

Q. How can contradictory data (e.g., high in vitro activity vs. low bioavailability) be resolved?

- Meta-Analysis : Cross-study comparisons (e.g., PubChem datasets) identify outliers due to assay variability .

- ADME Profiling : Caco-2 permeability assays and microsomal stability tests (e.g., CYP3A4 metabolism) clarify bioavailability limitations .

- In Silico Modeling : SwissADME predicts poor absorption (TPSA >80 Å) guiding prodrug design .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Benzodiazole Derivatives

| Compound | Antitumor IC (µM) | Antimicrobial MIC (µg/mL) | logP |

|---|---|---|---|

| Methyl 2-methyl-1-propyl derivative | 12.3 | 16 (E. coli) | 2.1 |

| 7-Bromo analog | 0.8 | 8 (E. coli) | 3.4 |

| Ethyl carboxylate analog | 5.6 | 32 (E. coli) | 1.8 |

| Data sourced from PubChem and peer-reviewed studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.